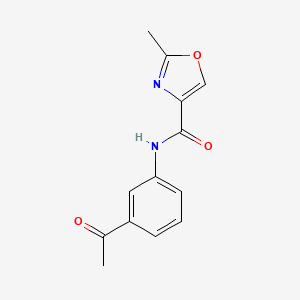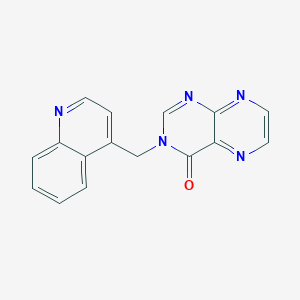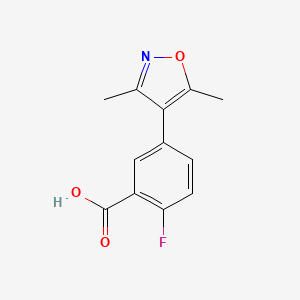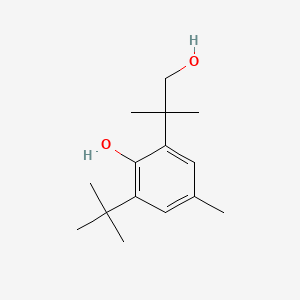![molecular formula C28H42Cl4N6 B1650209 1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride CAS No. 1149348-10-6](/img/structure/B1650209.png)
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Overview
Description
FGI-106 tetrahydrochloride is a potent and broad-spectrum antiviral compound. It has shown inhibitory activity against multiple viruses, including Ebola virus, Rift Valley virus, Dengue Fever virus, Hepatitis C virus, and Human Immunodeficiency Virus-1 . This compound is particularly noted for its effectiveness against viral hemorrhagic fevers and other enveloped RNA viruses .
Preparation Methods
The synthesis of FGI-106 tetrahydrochloride involves multiple steps, including the formation of the core quinoline structure and subsequent functionalization to introduce the dimethylamino and propyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
FGI-106 tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline core, potentially altering its antiviral activity.
Reduction: Reduction reactions can be used to modify the nitrogen-containing groups, affecting the compound’s solubility and bioavailability.
Substitution: Substitution reactions, particularly on the dimethylamino groups, can lead to the formation of derivatives with different antiviral properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered antiviral activity .
Scientific Research Applications
FGI-106 tetrahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of quinoline derivatives.
Biology: Researchers use it to investigate the mechanisms of viral entry and replication in host cells.
Medicine: It is being explored as a potential therapeutic agent for treating viral infections, particularly those caused by enveloped RNA viruses
Mechanism of Action
FGI-106 tetrahydrochloride exerts its antiviral effects by inhibiting viral entry into host cells. It targets the viral envelope proteins, preventing the virus from binding to and entering the host cell . This mechanism is effective against a wide range of viruses, including those causing hemorrhagic fevers and other severe infections .
Comparison with Similar Compounds
FGI-106 tetrahydrochloride is unique in its broad-spectrum antiviral activity. Similar compounds include:
Brincidofovir: An antiviral drug with activity against DNA viruses.
BCX4430: A broad-spectrum antiviral with activity against RNA viruses.
Favipiravir: An antiviral drug used to treat influenza and other RNA virus infections.
FGI-103 and FGI-104: Related compounds with similar antiviral properties.
Compared to these compounds, FGI-106 tetrahydrochloride stands out for its effectiveness against a wide range of enveloped RNA viruses and its potential for both prophylactic and therapeutic use .
Properties
IUPAC Name |
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6.4ClH/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6;;;;/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32);4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQCVPFHAFZFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42Cl4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149348-10-6 | |
| Record name | FGI-106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1149348106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FGI-106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76TVI971YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-dichlorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B1650126.png)

![Phenol, 4-nitro-2-[[(4-phenyl-2-thiazolyl)imino]methyl]-](/img/structure/B1650131.png)
![tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate](/img/structure/B1650132.png)
![4-[(4-Iodophenyl)methoxy]piperidine](/img/structure/B1650133.png)

![3H-Naphtho[2,1-b]pyran, 3-(1-naphthalenyl)-2-nitro-](/img/structure/B1650140.png)

![4-(6-Methoxypyridin-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B1650142.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1650144.png)
![Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride](/img/structure/B1650145.png)

![1H-Imidazole, 1-[2-(2,4-dichlorophenoxy)ethyl]-](/img/structure/B1650147.png)
